5-(2,5-dibromophenyl)oxazole
Description
Properties
IUPAC Name |
5-(2,5-dibromophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWHDGXDPHSKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CN=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Deprotonation : TosMIC undergoes deprotonation by a base (e.g., potassium phosphate), forming a reactive isocyanide intermediate.
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Nucleophilic Addition : The isocyanide attacks the carbonyl carbon of 2,5-dibromobenzaldehyde, forming an oxazoline intermediate.
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Elimination : TosH (-SO₂C₆H₄CH₃) is eliminated under mild heating, aromatizing the oxazoline to the oxazole ring.
Optimization
Table 1: Van Leusen Synthesis of this compound
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2,5-Dibromobenzaldehyde | TosMIC, K₃PO₄, i-PrOH, MW (65°C) | 78% | |
| 2,5-Dibromobenzaldehyde | TosMIC, DBU, DMF, rt | 65% |
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel method involves cyclodehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. For this compound, the precursor N-(2,5-dibromophenyl)-α-acylamino ketone is dehydrated using polyphosphoric acid (PPA).
Procedure
Table 2: Robinson-Gabriel Synthesis Parameters
| Precursor | Cyclizing Agent | Temperature | Yield |
|---|---|---|---|
| N-(2,5-Dibromophenyl)-levulinamide | PPA | 110°C | 52% |
| N-(2,5-Dibromophenyl)-acetoacetamide | H₂SO₄ | 90°C | 38% |
Limitations : Low yields with strong acids (e.g., H₂SO₄) due to side reactions; PPA improves efficiency but requires careful handling.
Transition Metal-Catalyzed Cycloisomerization
Palladium and copper catalysts enable direct C–H functionalization and cyclization, offering atom-economical routes to oxazoles.
Palladium-Catalyzed Coupling
Table 3: Pd-Catalyzed Synthesis
| Substrate | Catalyst/Ligand | Base | Yield |
|---|---|---|---|
| 2-Bromo-5-(2,5-dibromophenyl)acetamide | Pd(OAc)₂/XPhos | K₂CO₃ | 70% |
Copper-Mediated Cyclization
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Substrate : 2-Amino-5-(2,5-dibromophenyl)propanol.
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Catalyst : Cu(OTf)₂.
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Oxidant : O₂.
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Outcome : Dehydrogenative cyclization forms the oxazole ring.
Continuous Flow Synthesis
Microreactor technology enhances safety and scalability for hazardous intermediates.
Protocol
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Precursor : 2,5-Dibromophenyl β-hydroxy amide.
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Reagent : Deoxo-Fluor (10 equiv).
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Conditions : Teflon reactor coil at 25°C, flow rate 3 mL/min.
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Quenching : Sodium bicarbonate solution neutralizes HF byproducts.
Advantages : >99% conversion, reduced exposure to toxic gases.
One-Pot Coupling–Isomerization–Elimination (CIE)
A modular approach combines Sonogashira coupling with cycloisomerization:
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Sonogashira Coupling : 2,5-Dibromophenylacetylene reacts with a propargyl carbamate.
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Cycloisomerization : Ag₂CO₃ catalyzes 5-endo cyclization to form the oxazole.
Table 4: CIE Synthesis Outcomes
| Starting Alkyne | Catalyst | Solvent | Yield |
|---|---|---|---|
| 2,5-Dibromophenylacetylene | Ag₂CO₃ | THF | 85% |
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dibromophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the oxazole ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction reactions can lead to changes in the oxidation state of the oxazole ring.
Scientific Research Applications
Medicinal Chemistry
Overview
5-(2,5-dibromophenyl)oxazole serves as a crucial building block for synthesizing bioactive molecules with therapeutic potential. Its oxazole moiety is known for diverse biological activities, making it a valuable scaffold for drug development.
Case Studies
- Antimicrobial Activity : Research has shown that oxazole derivatives exhibit potent antimicrobial properties. For instance, compounds derived from oxazole have been tested against various bacterial strains, revealing effective inhibition of growth, particularly against E. coli and Staphylococcus aureus .
- Anticancer Properties : The compound has been investigated for its anticancer potential. Studies indicate that specific oxazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against E. coli at 25 μg/mL | |
| Anticancer Activity | Induces apoptosis in cancer cells |
Materials Science
Overview
In materials science, this compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.
Applications
- Organic Electronics : The compound's ability to form stable thin films contributes to its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Photonic Devices : Due to its photophysical properties, it can be integrated into devices that require efficient light emission or absorption.
Biological Studies
Overview
this compound is employed in biological research to study enzyme inhibitors and receptor modulators. Its interactions with biological macromolecules provide insights into various biochemical pathways.
Key Findings
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
- Receptor Modulation : It interacts with receptors that play critical roles in cellular signaling, which may lead to the development of new therapeutic agents targeting these pathways .
Chemical Synthesis
Overview
As a versatile intermediate, this compound is used in synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations.
Reactions
- Substitution Reactions : The bromine atoms in the compound can be substituted with nucleophiles like amines or thiols under appropriate conditions.
- Oxidation and Reduction Reactions : The oxazole ring can undergo oxidation or reduction, altering its chemical properties and enabling the synthesis of diverse derivatives .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Bromine substitution with nucleophiles | Amines, Thiols |
| Oxidation | Oxidation of the oxazole ring | Hydrogen peroxide |
| Reduction | Reduction of the oxazole ring | LiAlH4, NaBH4 |
Mechanism of Action
The mechanism of action of 5-(2,5-dibromophenyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the dibromophenyl group can enhance its binding affinity and specificity for certain targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity .
Comparison with Similar Compounds
Structural and Electronic Properties
Halogen Substitution Patterns :
- 2,5-Bis(4-bromophenyl)oxazole : Bromines at para positions on two phenyl groups (C2 and C5 of oxazole) enable symmetrical halogen bonding, leading to higher melting points (176–178°C) and crystallinity .
- 5-(4-Nitrophenyl)oxazole (nox): The nitro group at the para position increases electron deficiency, making it a strong acceptor in charge-transfer complexes .
Molecular Electrostatic Potential (MEP): In oxazole derivatives, MEP calculations rank acceptor sites for halogen bonding.
Photophysical Properties
- 2,5-Diaryloxazoles : Derivatives like 2,5-di-o-tolyloxazole exhibit strong fluorescence (quantum yield >0.8) and two-photon absorption, ideal for imaging applications . Bromine’s heavy-atom effect in 5-(2,5-dibromophenyl)oxazole may reduce fluorescence by promoting intersystem crossing but enhance phosphorescence.
- 5-(4-Chlorophenyl)-2-phenyloxazole : Shows moderate fluorescence, with absorption maxima influenced by electron-withdrawing substituents .
Thermal Stability
Melting points correlate with halogen content and symmetry:
| Compound | Melting Point (°C) | Substituent Impact |
|---|---|---|
| 2,5-Bis(4-bromophenyl)oxazole | 176–178 | High symmetry, strong halogen interactions |
| 2,5-Di-o-tolyloxazole | 77–79 | Steric hindrance lowers packing |
| This compound | Not reported | Likely >150°C due to bromine content |
Data Tables
Table 1: Comparative Properties of this compound and Analogs
Biological Activity
5-(2,5-dibromophenyl)oxazole is a heterocyclic compound notable for its unique structure, which includes a dibromophenyl group. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and neuroprotection. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C9H5Br2NO
- Molecular Weight : 292.95 g/mol
- Structure : The compound features an oxazole ring substituted with two bromine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is linked to its interaction with various molecular targets:
- Target Interaction : Oxazole derivatives have been shown to interact with multiple cellular targets, leading to alterations in cellular processes.
- Biochemical Pathways : These compounds may influence various signaling pathways, including those related to neuroprotection and inflammation.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of oxazole derivatives, including this compound:
- Neuroprotection Against β-Amyloid Toxicity : In vitro studies indicate that certain oxazole derivatives can mitigate the neurotoxicity induced by β-amyloid in PC12 cells. For instance, compounds similar to this compound showed significant increases in cell viability when exposed to β-amyloid peptides .
Antimicrobial Properties
The halogenated nature of this compound suggests potential antimicrobial activity:
- Inhibition of Drug-Resistant Strains : Halogenated compounds often exhibit enhanced pharmacological properties that may combat drug-resistant bacterial strains .
Research Findings and Case Studies
-
Neuroprotective Study :
Compound Concentration (μg/mL) Cell Viability (%) Control - 20 5-(Dibromo) 1.25 60 5-(Dibromo) 2.5 75 5-(Dibromo) 5 90 -
BDNF Production Study :
- Another study evaluated the effects of oxazole derivatives on brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells. The results indicated that certain derivatives significantly increased BDNF levels, suggesting potential therapeutic applications for neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing 5-(2,5-dibromophenyl)oxazole, and what are the key reaction parameters?
- Methodological Answer : The synthesis of this compound can be achieved via van Leusen’s oxazole synthesis, which involves reacting 2,5-dibromobenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base. Key parameters include solvent choice (methanol), reaction time, and stoichiometric control of TosMIC to minimize side reactions. Post-reaction workup includes extraction with methyl tert-butyl ether and purification via column chromatography . Alternative methods include iodine-mediated oxidative cyclization in DMSO at 130°C, which forms 2,5-disubstituted oxazoles with yields up to 75% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
- Methodological Answer : 1H/13C NMR is critical for confirming substitution patterns: the oxazole proton typically resonates at δ 8.1–8.3 ppm, while bromine substituents deshield adjacent aromatic protons (δ 7.5–7.8 ppm). IR spectroscopy identifies the oxazole ring’s C=N stretch (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight, with characteristic fragmentation patterns for dibromophenyl groups (e.g., [M-79/81]⁺ peaks). Elemental analysis ensures purity (>95% C, H, N) .
Advanced Research Questions
Q. How can regioselective bromination be achieved in oxazole derivatives to target specific positions, such as the C-4 position?
- Methodological Answer : Regioselective C-4 bromination is achieved using N-bromosuccinimide (NBS) in DMF at 0–25°C, with lithium bis(trimethylsilyl)amide (LiHMDS) as a base. The reaction proceeds via electrophilic aromatic substitution, where the oxazole’s electron-deficient C-4 position is activated by the nitrogen atom. Monitoring via TLC (hexane:EtOAc, 4:1) ensures minimal over-bromination. Yields range from 60–85% depending on substituent electronic effects .
Q. What strategies optimize the yield of this compound in copper-catalyzed oxidative cyclization reactions?
- Methodological Answer : Copper(II) acetate (10 mol%) with TBHP (tert-butyl hydroperoxide) as an oxidant in DCE (1,2-dichloroethane) at 80°C enhances cyclization efficiency. Key optimizations include:
Q. How does the presence of bromine substituents influence the electronic properties and reactivity of the oxazole ring in cross-coupling reactions?
- Methodological Answer : Bromine atoms increase the oxazole ring’s electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. The C-5 bromine (para to oxazole’s oxygen) exhibits higher reactivity than C-2 bromine due to resonance stabilization of the transition state. Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 100°C achieves coupling yields of 70–90%. DFT studies confirm bromine’s role in lowering LUMO energy, enhancing oxidative addition kinetics .
Q. What computational methods are used to predict the molecular electrostatic potentials (MEPs) of this compound derivatives, and how do they guide synthetic planning?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates MEPs to identify nucleophilic/electrophilic sites. For this compound, MEP maps reveal electron-deficient regions at the oxazole’s C-4 and C-5 positions, guiding halogen bonding in cocrystallization studies (e.g., with perfluorinated iodobenzenes). These predictions validate experimental observations of Br⋯N interactions in crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
